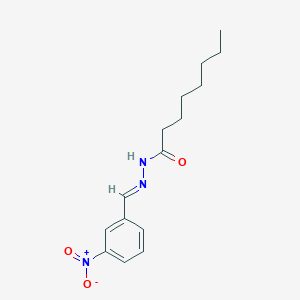![molecular formula C16H19N3O3 B5502821 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)
3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including those with piperidine rings, has been explored for their potential as antihypertensive agents. For instance, a series of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position were prepared and tested for antihypertensive activity. Among these, specific compounds produced relatively strong hypotension in spontaneously hypertensive rat models, highlighting the significance of the synthesis approach in developing potential therapeutic agents (Takai et al., 1986).
Molecular Structure Analysis
The molecular structure of quinazolinedione derivatives has been characterized through various techniques, including IR, GC-MS, and NMR spectroscopy. For example, the structure of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent, was elucidated, demonstrating the compound's complex structure and potential for further pharmaceutical application (Guo Qian-yi, 2011).
Chemical Reactions and Properties
Quinazolinediones undergo various chemical reactions, reflecting their versatility and potential in medicinal chemistry. For instance, the interaction with aromatic aldehydes in the presence of piperidine has led to the synthesis of triazoloquinazolinones, showcasing the reactivity and potential for developing novel compounds with significant biological activities (El‐Hiti, 1997).
Physical Properties Analysis
The physical properties of quinazolinediones, such as solubility, melting point, and crystal structure, are crucial for their development into pharmacologically active agents. The crystal structure of certain quinazolinedione derivatives has been determined, providing insight into their stability and interactions at the molecular level, which is essential for drug design and synthesis (Tien et al., 2020).
Aplicaciones Científicas De Investigación
Antihypertensive Agents
Research has shown that derivatives of piperidine with a quinazoline ring system, including structures similar to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, have potential as antihypertensive agents. A study explored the synthesis of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline ring and found that some compounds exhibited significant hypotensive activity in spontaneously hypertensive rat models (Takai et al., 1986).
Inhibitors of Smooth Muscle Contraction
Compounds with a structure related to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione have been studied for their potential to inhibit the contractile function of smooth muscle. A series of 3-substituted and 1-methyl-3-substituted 2,4(1H,3H)-quinazolinediones were synthesized and some showed inhibitory action on smooth muscle contraction (Akgün et al., 1988).
Antimicrobial Activity
NY-198, a difluorinated quinolone with a structure bearing resemblance to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, exhibited broad antibacterial spectrum activity. It showed similar in vitro antibacterial activity to ofloxacin and norfloxacin and demonstrated excellent efficacy against various systemic infections in mice (Hirose et al., 1987).
Anticonvulsant Activity
The synthesis of 3-amino-2,4(1H,3H)-quinazolinediones, related to the compound of interest, was explored for potential anticonvulsant activities. Several of these synthesized compounds exhibited anticonvulsant activity in mice, suggesting potential applications in managing seizure disorders (Kornet et al., 1984).
Anticancer Agents
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share structural features with 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, identified compounds with promising anticancer properties. Some derivatives showed strong anticancer activity relative to doxorubicin, a standard chemotherapy medication (Rehman et al., 2018).
Propiedades
IUPAC Name |
3-methyl-1-(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-15(21)12-7-3-4-8-13(12)19(16(17)22)11-14(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUBCRADXTMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
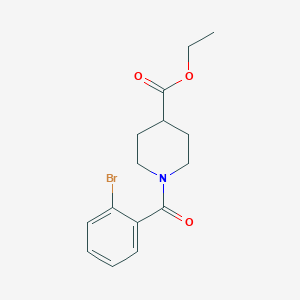
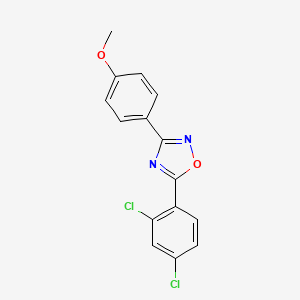
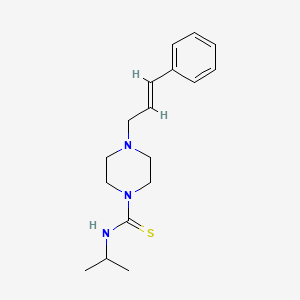
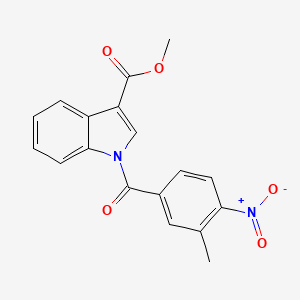
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
